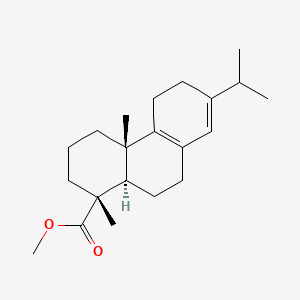
Verrucene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Verrucene is a naturally occurring sesquiterpene compound that has been isolated from various marine organisms, particularly sponges. It is known for its complex molecular structure and potential biological activities, making it a subject of interest in chemical and pharmaceutical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Verrucene involves several steps, starting from simpler organic molecules. One common synthetic route includes the cyclization of farnesyl pyrophosphate, followed by a series of oxidation and reduction reactions to form the characteristic sesquiterpene structure. The reaction conditions typically involve the use of catalysts such as palladium or platinum, and solvents like dichloromethane or ethanol.
Industrial Production Methods
Industrial production of this compound is still in the experimental stage, with most methods focusing on optimizing the yield and purity of the compound. Techniques such as biotransformation using microbial cultures and advanced chemical synthesis are being explored to produce this compound on a larger scale.
Analyse Chemischer Reaktionen
Types of Reactions
Verrucene undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form epoxides and hydroxylated derivatives.
Reduction: Reduction reactions can convert this compound into more saturated compounds.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide, osmium tetroxide, and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenating agents like bromine and chlorine are used under controlled conditions.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
Verrucene has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying sesquiterpene synthesis and reactivity.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anti-inflammatory and anticancer activities.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism by which Verrucene exerts its effects involves interaction with various molecular targets and pathways. For example, its anticancer activity is believed to be mediated through the inhibition of specific enzymes involved in cell proliferation. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that this compound can modulate signaling pathways related to inflammation and cell growth.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Farnesol: Another sesquiterpene with similar structural features but different biological activities.
Germacrene: Shares the sesquiterpene backbone but has distinct functional groups and reactivity.
Bisabolene: A sesquiterpene with comparable molecular weight and structure but different sources and applications.
Uniqueness of Verrucene
This compound stands out due to its unique molecular structure, which includes multiple rings and functional groups that contribute to its diverse reactivity and biological activities
Eigenschaften
CAS-Nummer |
123085-81-4 |
|---|---|
Molekularformel |
C21H24O6 |
Molekulargewicht |
372.4 g/mol |
IUPAC-Name |
(1R,5E,7Z,11R,13R,14S,15R,17R)-13,19-dimethylspiro[3,10,16-trioxatetracyclo[11.8.0.01,17.011,15]henicosa-5,7,18-triene-14,2'-oxirane]-4,9-dione |
InChI |
InChI=1S/C21H24O6/c1-13-7-8-20-11-24-16(22)5-3-4-6-17(23)26-14-10-19(20,2)21(12-25-21)18(14)27-15(20)9-13/h3-6,9,14-15,18H,7-8,10-12H2,1-2H3/b5-3+,6-4-/t14-,15-,18-,19-,20-,21+/m1/s1 |
InChI-Schlüssel |
OBDCZVPQHSXTML-RXJRPKKOSA-N |
Isomerische SMILES |
CC1=C[C@@H]2[C@@]3(CC1)COC(=O)/C=C/C=C\C(=O)O[C@@H]4C[C@]3([C@@]5([C@@H]4O2)CO5)C |
Kanonische SMILES |
CC1=CC2C3(CC1)COC(=O)C=CC=CC(=O)OC4CC3(C5(C4O2)CO5)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


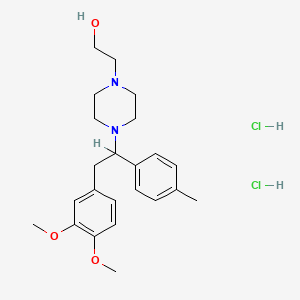


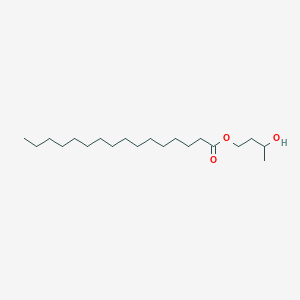


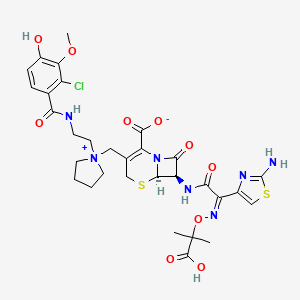

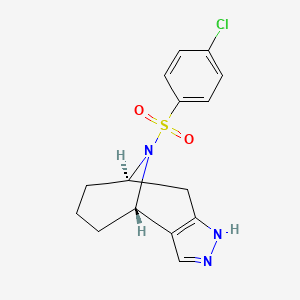
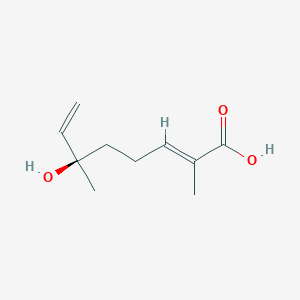
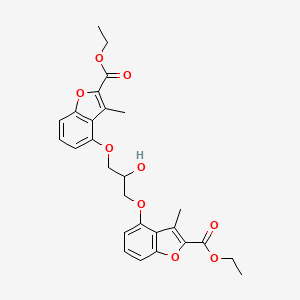
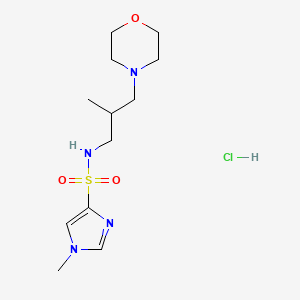
![N,4-dimethyl-N-[(E)-(1,3,3-trimethylindol-1-ium-2-yl)methylideneamino]aniline;4-methylbenzenesulfonate](/img/structure/B12776338.png)
